4H-1,2,4-triazole-3-carboximidamide, acetic acid
Description
Properties
IUPAC Name |
acetic acid;1H-1,2,4-triazole-5-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5.C2H4O2/c4-2(5)3-6-1-7-8-3;1-2(3)4/h1H,(H3,4,5)(H,6,7,8);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFXUTIUCOALSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=NNC(=N1)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-triazole-3-carboximidamide, acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with secondary amides, followed by cyclodehydration using triflic anhydride activation and microwave-induced heating . This method is efficient and allows for the production of 3,4,5-trisubstituted 1,2,4-triazoles.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, are likely applied. The use of continuous flow reactors and other advanced technologies may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4H-1,2,4-triazole-3-carboximidamide, acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups into the triazole ring.
Scientific Research Applications
Treatment of Hyperuricemia and Gout
One of the primary applications of 4H-1,2,4-triazole-3-carboximidamide is in the treatment of hyperuricemia and gout. The compound is noted for its ability to inhibit xanthine oxidase, an enzyme responsible for uric acid production. This inhibition helps reduce uric acid levels in the body, thereby alleviating symptoms associated with gout attacks. Research indicates that compounds in the 1,2,4-triazole family exhibit high xanthine oxidase inhibiting activity, making them promising candidates for developing new therapeutic agents for these conditions .
Antimicrobial Properties
The 1,2,4-triazole scaffold has been extensively studied for its antimicrobial properties. Various derivatives of this compound have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. For instance:
- Antibacterial Activity : Compounds derived from the 1,2,4-triazole framework have shown potent activity against Gram-positive and Gram-negative bacteria. Studies have reported that modifications to the triazole structure can enhance their antibacterial efficacy .
- Antifungal Activity : As systemic fungicides, triazoles are employed to control fungal diseases in crops. The compound’s ability to disrupt fungal cell membrane synthesis contributes to its effectiveness against various fungal pathogens .
Other Pharmacological Activities
Beyond its use in treating gout and infections, 4H-1,2,4-triazole-3-carboximidamide has been investigated for additional pharmacological activities:
- Anticancer Properties : Some studies suggest that triazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation associated with various diseases .
Fungicide Development
The compound is utilized as a systemic fungicide in agriculture. Its mechanism involves inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This action makes it effective against a wide range of fungal pathogens affecting crops such as fruits and vegetables .
Efficacy Against Specific Fungal Diseases
Research has demonstrated that derivatives of 4H-1,2,4-triazole can effectively manage diseases caused by pathogens like Fusarium, Phytophthora, and Botrytis. These applications are critical for maintaining crop health and yield in agricultural practices .
Case Studies
Mechanism of Action
The mechanism of action of 4H-1,2,4-triazole-3-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical processes . Its effects are mediated through the modulation of enzyme activities, receptor binding, and other molecular interactions.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 4H-1,2,4-triazole-3-carboximidamide acetate and analogous compounds:
Biological Activity
Overview
4H-1,2,4-triazole-3-carboximidamide, acetic acid (CAS No. 1803591-89-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C5H9N5O2
- Molecular Weight : 171.16 g/mol
- Structure : The compound features a triazole ring with carboximidamide and acetic acid functional groups, contributing to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves:
- Cyclization of Precursors : This can be achieved through the reaction of hydrazides with secondary amides.
- Microwave-Induced Heating : Enhances reaction efficiency and yield.
- Use of Triflic Anhydride Activation : Facilitates cyclodehydration processes.
Antimicrobial and Antifungal Properties
Research indicates that 4H-1,2,4-triazole-3-carboximidamide exhibits significant antimicrobial and antifungal activities. Its efficacy against various pathogens positions it as a potential candidate for developing new antimicrobial agents.
| Pathogen Type | Activity | Reference |
|---|---|---|
| Bacterial | Moderate | |
| Fungal | Strong |
Anticancer Activity
The compound has shown promise in anticancer research. In studies involving various cancer cell lines, it demonstrated significant cytotoxic effects.
| Cell Line | IC50 (μM) | Effect | Reference |
|---|---|---|---|
| MCF-7 | 10.5 | Growth inhibition | |
| HT-29 | 15.0 | Apoptosis induction | |
| MDA-MB-231 | 12.0 | Cell cycle arrest |
The mechanism by which 4H-1,2,4-triazole-3-carboximidamide exerts its biological effects involves:
- Interaction with Biological Receptors : The compound forms hydrogen bonds and dipole interactions with specific receptors.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell proliferation and survival.
Case Study 1: Anticancer Efficacy
A study conducted by Gholampour et al. synthesized derivatives of triazole compounds that showed significant anticancer activity across multiple cell lines. The most effective derivative had an IC50 value of 0.8 μM against HepG2 cells and demonstrated selectivity over normal cells, indicating potential for therapeutic applications in oncology .
Case Study 2: Antimicrobial Activity
In a comparative study on the antimicrobial efficacy of various triazole derivatives, 4H-1,2,4-triazole-3-carboximidamide was found to be particularly effective against Candida species with minimum inhibitory concentrations (MIC) below 10 μg/mL . This highlights its potential use in treating fungal infections.
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing 4H-1,2,4-triazole-3-carboximidamide derivatives, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves refluxing 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol using glacial acetic acid as a catalyst. Reaction optimization can include adjusting molar ratios (e.g., 0.001 mol of triazole precursor to aldehyde), varying reflux durations (4+ hours), and testing solvent polarity for improved yield . Post-reaction purification often involves vacuum evaporation and recrystallization. Factorial design experiments (e.g., varying temperature, catalyst volume) are recommended to identify optimal conditions .
Q. How should researchers characterize the purity and structural integrity of synthesized 4H-1,2,4-triazole-3-carboximidamide compounds?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR to confirm substituent positions and hydrogen bonding patterns.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection to assess purity (>95% threshold for biological testing).
Cross-reference spectral data with computational simulations (e.g., density functional theory) to resolve ambiguities .
Advanced Research Questions
Q. What strategies are effective for evaluating the anticancer potential of 4H-1,2,4-triazole-3-carboximidamide derivatives, and how can cytotoxicity data discrepancies be resolved?
- Methodological Answer :
- In vitro screening : Use the MTT assay across multiple cancer cell lines (e.g., A-549, HCT-116) and normal cells (e.g., HEK-293) to assess selectivity .
- Molecular docking : Target receptors like EGFR (PDB: 6LUD) and CDK-4 (PDB: 7SJ3) to predict binding affinities. Compare docking scores (e.g., Glide SP scores) with experimental IC50 values to validate mechanisms .
- Data contradiction resolution : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration). Use statistical tools (ANOVA, Tukey’s test) to identify outliers and validate reproducibility .
Q. How can computational methods enhance the design of 4H-1,2,4-triazole-3-carboximidamide-based inhibitors for enzymatic targets?
- Methodological Answer :
- Reaction path search algorithms : Apply quantum chemical calculations (e.g., Gaussian 16) to model reaction intermediates and transition states, reducing trial-and-error experimentation .
- Machine learning : Train models on existing triazole bioactivity datasets (e.g., ChEMBL) to predict substituent effects on potency and solubility.
- Free energy perturbation (FEP) : Quantify binding energy changes for specific substituent modifications (e.g., methyl vs. chloro groups) .
Q. What experimental frameworks are recommended for analyzing structure-activity relationships (SAR) in triazole-carboximidamide derivatives?
- Methodological Answer :
- SAR matrix design : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) on the triazole core and acetic acid moiety.
- Pharmacophore mapping : Use tools like Schrödinger’s Phase to identify critical hydrogen-bond acceptors/donors.
- Cross-correlation analysis : Link physicochemical properties (LogP, polar surface area) with cytotoxicity data to prioritize lead compounds .
Data Analysis and Validation
Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR shifts) for triazole derivatives?
- Methodological Answer :
- Dynamic NMR experiments : Probe temperature-dependent shifts to identify conformational equilibria.
- Isotopic labeling : Use deuterated solvents or 15N-labeled analogs to resolve overlapping peaks.
- Collaborative validation : Submit raw data to repositories (e.g., NIST Chemistry WebBook) for peer benchmarking .
Q. What are best practices for ensuring reproducibility in triazole derivative synthesis and bioactivity testing?
- Methodological Answer :
- Open protocols : Publish detailed synthetic steps (e.g., exact catalyst volumes, stirring rates) in platforms like protocols.io .
- Reference standards : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and internal standards (e.g., TMS for NMR).
- Blinded experiments : Implement dual-researcher validation for IC50 calculations and spectral interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
